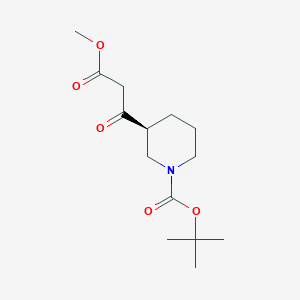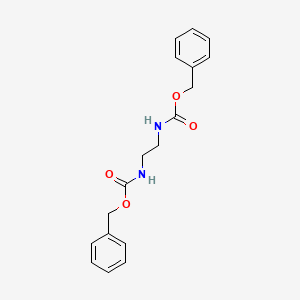![molecular formula C21H25NO4S B2544328 ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-61-8](/img/structure/B2544328.png)
ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a chemical entity that belongs to the class of organic compounds known as thiophenes. Thiophenes are characterized by a 5-membered ring containing four carbon atoms and one sulfur atom. The compound is a derivative of this class, featuring a tetrahydrobenzo[b]thiophene core with additional functional groups that may contribute to its chemical reactivity and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was synthesized and further reacted with different reagents to yield a range of heterocyclic compounds, including bisthiazole, bisthiolane, and bisarylideneaminothieno[2,3-b]thiophenes . Another study reported the synthesis of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, which was then reacted with benzoylacetonitrile to produce various fused thiophene derivatives . These synthetic routes highlight the versatility of thiophene derivatives in forming complex structures with potential for pharmaceutical use.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their chemical properties and reactivity. The presence of electron-donating or electron-withdrawing groups can significantly influence the electronic distribution within the molecule, affecting its reactivity towards other chemical agents. For example, the Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and its structure confirmed by various spectroscopic methods, indicating the importance of structural analysis in understanding these compounds .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, which can be utilized to synthesize a wide array of heterocyclic compounds. The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards different reagents led to the formation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . Such reactions are indicative of the potential for creating diverse chemical entities from thiophene-based precursors.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, boiling point, melting point, and stability. The study of an exceptionally-large negative halochromism in a related hinopurpurin derivative demonstrates how substituents can also impact the optical properties of thiophene compounds, which may be relevant in the development of dyes or sensors . Additionally, the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes suggests that these compounds can exhibit significant biological activity, which is an important aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and screened for their antimicrobial and antioxidant activities. Compounds in this category have shown excellent antibacterial and antifungal properties, along with remarkable antioxidant potential, indicating their potential use in pharmaceutical applications (Raghavendra et al., 2016).
Novel ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate derivatives have been synthesized and tested for antibacterial activity against various pathogenic strains, showing activity comparable to several standard antibiotics (Altundas et al., 2010).
Biological and Pharmacological Activities
A series of cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes demonstrated significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Altundas et al., 2010).
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were explored for their anticancer activity, particularly against the colon HCT-116 human cancer cell line. Some compounds displayed potent activity, suggesting their potential use in cancer therapy (Abdel-Motaal et al., 2020).
Catalytic and Antioxidant Properties
- Ethyl 2-(2-hydroxy-3-methoxybenzylideneamino)-6-methyl-4,5,6-tetrahydrobenzo[b]thiophene-3-carboxylate complexes with metals like Fe(II), Mn(II), Zn(II), and Ru(II) have been synthesized. These complexes exhibit catalytic and antioxidant properties, indicating their potential applications in catalysis and as antioxidant agents (Turan & Buldurun, 2018).
Zukünftige Richtungen
The compound and its derivatives have potential applications in medicinal chemistry due to their varied biological and clinical applications . They could be used to design and discover new drug molecules with better pharmacodynamic and pharmacokinetic properties . Future research could focus on exploring these potentials further.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-3-25-15-12-10-14(11-13-15)19(23)22-20-18(21(24)26-4-2)16-8-6-5-7-9-17(16)27-20/h10-13H,3-9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGQRMLIXFYTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)

![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)

![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)


amine](/img/structure/B2544264.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)